![molecular formula C7H7F2NO B12954979 (1S,4S)-6-(Difluoromethylene)-2-azabicyclo[2.2.1]heptan-3-one](/img/structure/B12954979.png)
(1S,4S)-6-(Difluoromethylene)-2-azabicyclo[2.2.1]heptan-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,4S)-6-(Difluoromethylene)-2-azabicyclo[221]heptan-3-one is a bicyclic compound featuring a difluoromethylene group and an azabicyclo structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S,4S)-6-(Difluoromethylene)-2-azabicyclo[221]heptan-3-one typically involves multiple steps, starting from readily available precursors One common method involves the cyclization of a suitable precursor under specific conditions to form the bicyclic structure
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Analyse Chemischer Reaktionen
Types of Reactions
(1S,4S)-6-(Difluoromethylene)-2-azabicyclo[2.2.1]heptan-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the difluoromethylene group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (1S,4S)-6-(Difluoromethylene)-2-azabicyclo[2.2.1]heptan-3-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used to study enzyme interactions and protein-ligand binding due to its rigid bicyclic structure and the presence of the difluoromethylene group, which can mimic certain biological functionalities.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its unique structure may confer specific biological activities, making it a valuable scaffold for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity, due to the presence of the difluoromethylene group.
Wirkmechanismus
The mechanism of action of (1S,4S)-6-(Difluoromethylene)-2-azabicyclo[2.2.1]heptan-3-one involves its interaction with specific molecular targets. The difluoromethylene group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The bicyclic structure provides rigidity, which can enhance the compound’s ability to fit into specific binding sites on proteins or enzymes, thereby modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1S,4S)-6-(Methylene)-2-azabicyclo[2.2.1]heptan-3-one: Similar structure but lacks the difluoromethylene group.
(1S,4S)-6-(Trifluoromethylene)-2-azabicyclo[2.2.1]heptan-3-one: Contains a trifluoromethylene group instead of a difluoromethylene group.
Uniqueness
The presence of the difluoromethylene group in (1S,4S)-6-(Difluoromethylene)-2-azabicyclo[2.2.1]heptan-3-one imparts unique chemical properties, such as increased stability and reactivity, compared to its non-fluorinated or trifluoromethylated analogs. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C7H7F2NO |
|---|---|
Molekulargewicht |
159.13 g/mol |
IUPAC-Name |
(1S,4S)-6-(difluoromethylidene)-2-azabicyclo[2.2.1]heptan-3-one |
InChI |
InChI=1S/C7H7F2NO/c8-6(9)4-1-3-2-5(4)10-7(3)11/h3,5H,1-2H2,(H,10,11)/t3-,5-/m0/s1 |
InChI-Schlüssel |
XAYOCQPMTUMGQE-UCORVYFPSA-N |
Isomerische SMILES |
C1[C@@H]2CC(=C(F)F)[C@H]1NC2=O |
Kanonische SMILES |
C1C2CC(=C(F)F)C1NC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 6-((tert-butoxycarbonyl)amino)-3-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B12954905.png)



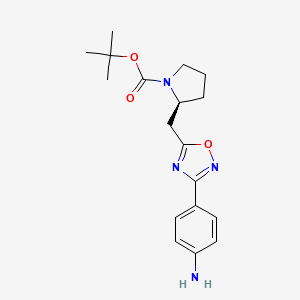
![7-(2-Chloro-5-fluoropyrimidin-4-yl)-5-fluoro-1,1-dimethyl-2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazole](/img/structure/B12954942.png)
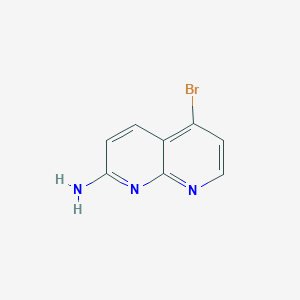
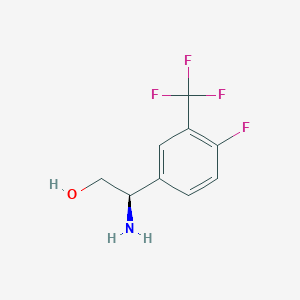
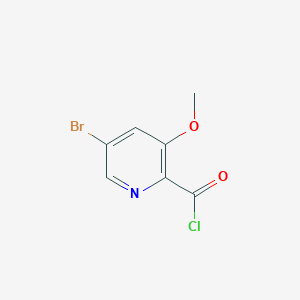

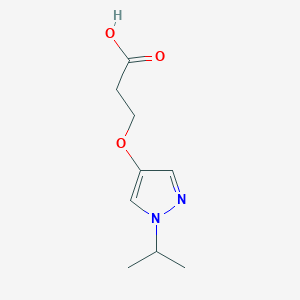

![(1R,2S)-2-([1,1'-Biphenyl]-4-yl)cyclohexanol](/img/structure/B12954982.png)
